![molecular formula C18H12ClN3 B2695229 4-(4-chlorophenyl)-2-[(E)-(phenylmethylidene)amino]-1H-pyrrole-3-carbonitrile CAS No. 250713-75-8](/img/structure/B2695229.png)
4-(4-chlorophenyl)-2-[(E)-(phenylmethylidene)amino]-1H-pyrrole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(4-chlorophenyl)-2-[(E)-(phenylmethylidene)amino]-1H-pyrrole-3-carbonitrile” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The pyrrole ring is substituted with a 4-chlorophenyl group, a phenylmethylidene group, and a carbonitrile group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrole ring, the introduction of the 4-chlorophenyl group, the phenylmethylidene group, and the carbonitrile group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic pyrrole ring and phenyl rings would contribute to the compound’s stability. The electron-withdrawing chloro and cyano groups could affect the electron density and reactivity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and boiling point .Scientific Research Applications
Chemical Synthesis and Characterization
Research has led to the synthesis and characterization of novel compounds structurally related to 4-(4-chlorophenyl)-2-[(E)-(phenylmethylidene)amino]-1H-pyrrole-3-carbonitrile. These compounds exhibit significant biological activity, underscoring their potential in various applications. For instance, Sroor (2019) reported on the synthesis of new biologically active pyrrolo[2,3-b]pyridine scaffolds, showcasing the methodological advancements in creating complex molecules with potential therapeutic uses (Sroor, 2019).
Optical and Electrical Properties
Research into the optical and electrical properties of derivatives closely related to the target compound has provided insights into their potential for material science applications. Zeyada et al. (2016) explored the structural and optical properties of 4H-pyrano[3,2-c]quinoline derivatives, highlighting their utility in developing thin-film materials for photonic and electronic devices (Zeyada, El-Nahass, & El-Shabaan, 2016). Additionally, their work on the dielectric properties of these derivatives further underscores the versatility of such compounds in technological applications, particularly in electronic devices (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).
Antimicrobial and Anticancer Activity
Compounds structurally similar to this compound have been synthesized and evaluated for their biological activities, including antimicrobial and anticancer properties. For example, a study on the synthesis and anti-bacterial activity of pyrazolo[3,4-d]pyrimidine derivatives demonstrated the potential of such compounds in addressing antibiotic resistance, a major global health challenge (Rostamizadeh et al., 2013). Furthermore, Tiwari et al. (2016) reported on the anticancer activity of novel thiadiazolopyrimidine derivatives, highlighting the therapeutic potential of compounds within this chemical class (Tiwari et al., 2016).
Material Science Applications
The exploration of novel compounds for material science applications has also been a significant area of research. Studies on the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, for example, demonstrate their potential in the fabrication of organic-inorganic photodiodes, offering promising avenues for the development of renewable energy technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[(E)-benzylideneamino]-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3/c19-15-8-6-14(7-9-15)17-12-22-18(16(17)10-20)21-11-13-4-2-1-3-5-13/h1-9,11-12,22H/b21-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCKBOBYACWNOF-SRZZPIQSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NC2=C(C(=CN2)C3=CC=C(C=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/C2=C(C(=CN2)C3=CC=C(C=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(4-Fluorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2695148.png)
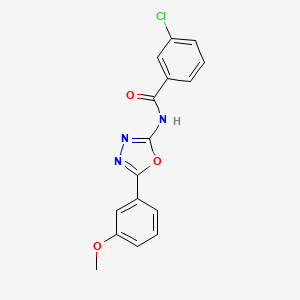
![Carbamic acid, [(1S)-1-ethyl-2-oxopropyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B2695152.png)
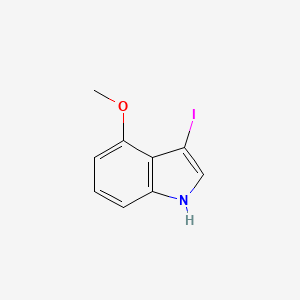
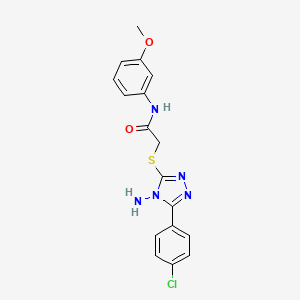
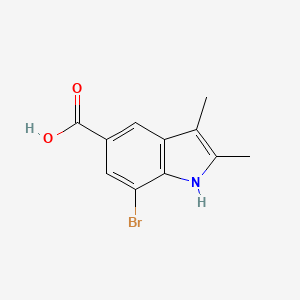
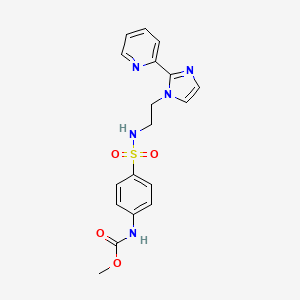
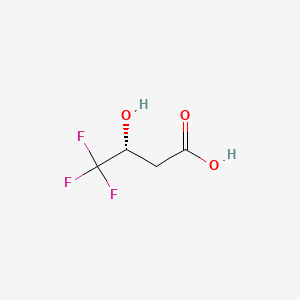
![N-(benzo[d]thiazol-5-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2695162.png)
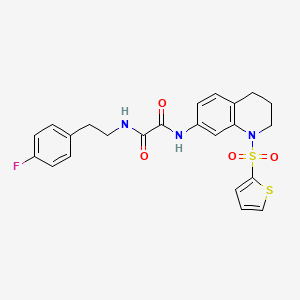
![(2-(2-Oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)(phenyl)methanone](/img/structure/B2695164.png)
![N-cyclohexyl-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2695165.png)
![1-(4-chlorophenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide](/img/structure/B2695167.png)